3-Amino-N-methanesulfonylbenzamide
Description
3-Amino-N-methanesulfonylbenzamide is a benzamide derivative featuring a methanesulfonyl group attached to the nitrogen atom of the benzamide scaffold and an amino substituent at the 3-position of the benzene ring. The methanesulfonyl group enhances stability and modulates electronic properties, while the amino group provides a reactive site for further derivatization.
Properties
IUPAC Name |
3-amino-N-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCZTRRXUFFZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methanesulfonylbenzamide typically involves the reaction of 3-nitrobenzamide with methanesulfonyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-methanesulfonylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzamides depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-N-methanesulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, methanesulfonyl) increase electrophilicity, enhancing interactions with biological targets .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in sulfonamides) may hinder binding but improve selectivity .
Comparison with Sulfonamide Derivatives
Sulfonamide derivatives are widely used in pharmaceuticals due to their bioavailability and enzyme-inhibiting properties:
Key Observations :
- Safety Profiles: Sulfonamides with aminomethyl groups (e.g., ) require stringent safety protocols due to inhalation hazards .
- Functional Diversity : Nitro and hydroxy substituents () broaden reactivity in drug design .
Physicochemical Properties
Hypothetical properties of 3-Amino-N-methanesulfonylbenzamide (inferred from analogs):
- Molecular Weight : ~214.24 g/mol (C₈H₁₀N₂O₃S).
- pKa: Amino group (~8-10) and sulfonamide (~1-2) contribute to zwitterionic behavior.
Biological Activity
3-Amino-N-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in cellular processes. This inhibition can lead to altered metabolic pathways and cellular responses.
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines. This effect may be mediated through the induction of apoptosis or necrosis.
- Oxidative Stress : The compound may also increase oxidative stress within cells, leading to damage and subsequent cell death.
Case Studies
Several studies have investigated the effects of this compound on different cell lines and biological systems:
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.
- Apoptosis Induction : Flow cytometric analysis revealed that the compound induces apoptosis in treated cells, as evidenced by increased Annexin V binding. The percentage of apoptotic cells rose from 10% in control groups to over 40% following treatment with 30 µM of the compound for 24 hours.
- Cell Cycle Arrest : Analysis of cell cycle progression showed that treatment with this compound resulted in G1 phase arrest, indicating a disruption in normal cell cycle regulation.
Data Table
The following table summarizes key findings from various studies on this compound:
| Study | Cell Line | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |
|---|---|---|---|---|
| Study A | MCF-7 | 25 | 40 | G1 Phase |
| Study B | A549 | 30 | 42 | G1 Phase |
| Study C | HeLa | 20 | 38 | G2/M Phase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
